2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions include the use of palladium catalysts and appropriate ligands to facilitate the coupling and rearrangement processes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine ring or the attached substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.
Scientific Research Applications
2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound shares a similar triazolopyridine structure and is used in coordination chemistry.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are structurally related and have been studied for their diverse pharmacological activities.
Uniqueness
2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N5 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H19N5/c1-2-5-13(4-1)7-8-16-20-17-19-11-9-15(22(17)21-16)14-6-3-10-18-12-14/h3,6,9-13H,1-2,4-5,7-8H2 |
InChI Key |
ATXJSLXBVXQGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4 |
Origin of Product |
United States |
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